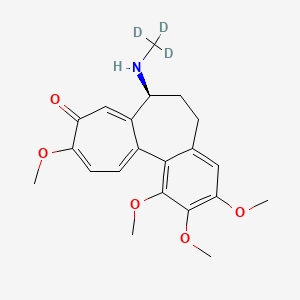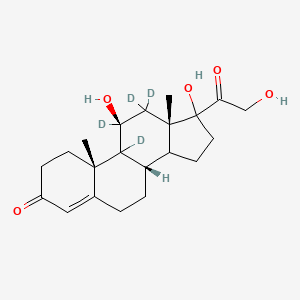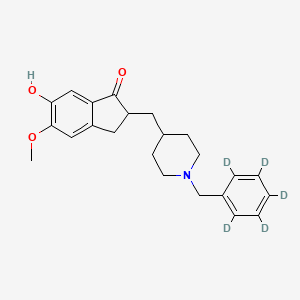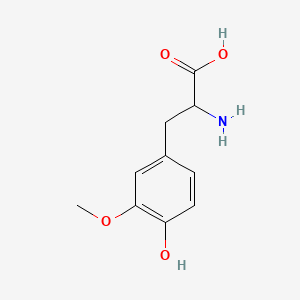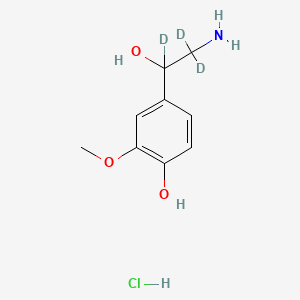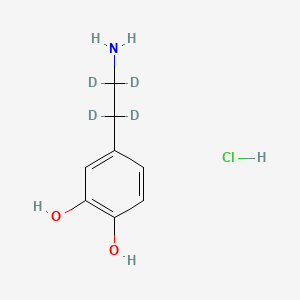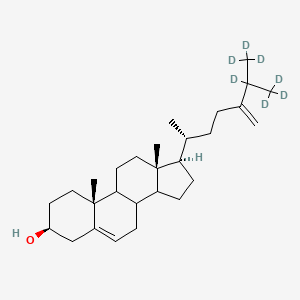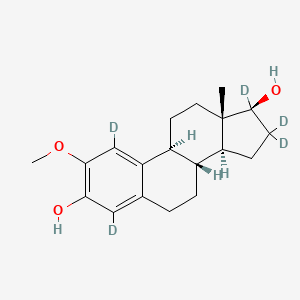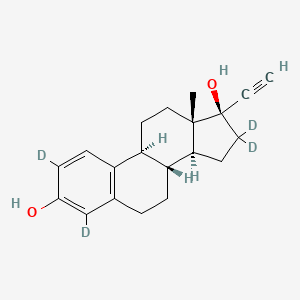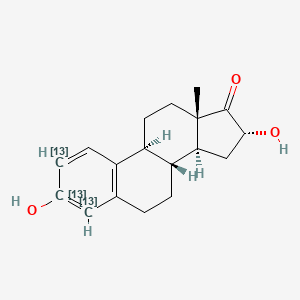
2-丙基戊酸-D15
描述
2-Propylpentanoic-D15 acid, also known as Valproic acid-D15, is a deuterated form of Valproic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of 2-Propylpentanoic-D15 acid is C8HD15O2, and it has a molecular weight of 159.3 g/mol .
科学研究应用
2-Propylpentanoic-D15 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of Valproic acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Valproic acid.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
生化分析
Biochemical Properties
2-Propylpentanoic-D15 Acid is known to be an inhibitor of histone deacetylase (HDAC), with an IC50 value in the range of 0.5-2 mM . It inhibits the activity of HDAC1 and induces proteasomal degradation of HDAC2 . This interaction with HDAC enzymes alters the acetylation status of histones, thereby influencing gene expression.
Cellular Effects
In cellular processes, 2-Propylpentanoic-D15 Acid has been observed to promote tumor cell toxicity and increase susceptibility to radiation . It also elevates the levels of γ-aminobutyric acid in the brain , which can influence neuronal signaling and function.
Molecular Mechanism
At the molecular level, 2-Propylpentanoic-D15 Acid exerts its effects primarily through its inhibitory action on HDAC enzymes . By inhibiting HDAC1 and inducing the degradation of HDAC2, it influences the acetylation status of histones, which can lead to changes in gene expression.
Metabolic Pathways
It is known that valproic acid, the non-deuterated form, is metabolized in the liver through glucuronide conjugation and mitochondrial β-oxidation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentanoic-D15 acid involves the incorporation of deuterium atoms into the Valproic acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Valproic acid are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of 2-Propylpentanoic-D15 acid typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic enrichment .
化学反应分析
Types of Reactions
2-Propylpentanoic-D15 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Propylpentanoic-D15 acid can yield 2-Propylpentanone-D15, while reduction can produce 2-Propylpentanol-D15 .
作用机制
2-Propylpentanoic-D15 acid exerts its effects by inhibiting histone deacetylase (HDAC) enzymes. This inhibition leads to an increase in the acetylation of histone proteins, resulting in changes in gene expression. The compound also enhances the levels of gamma-aminobutyric acid (GABA) in the brain by inhibiting GABA transaminase, which contributes to its anticonvulsant and mood-stabilizing effects .
相似化合物的比较
2-Propylpentanoic-D15 acid is similar to other deuterated analogs of Valproic acid. Some of the similar compounds include:
Valproic acid-D8: Another deuterated form with eight deuterium atoms.
Valproic acid-D10: Contains ten deuterium atoms.
Valproic acid-D12: Contains twelve deuterium atoms.
The uniqueness of 2-Propylpentanoic-D15 acid lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems .
属性
IUPAC Name |
2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-BKUSUEPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232089 | |
| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-65-8 | |
| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


